3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide

Description

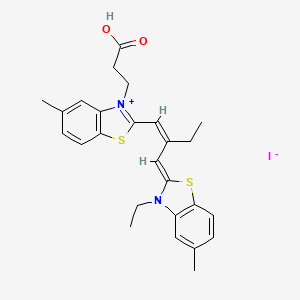

This compound is a benzothiazolium salt characterized by a heterocyclic benzothiazole core containing sulfur and nitrogen atoms. Key structural features include:

- But-1-enyl linker: A conjugated alkenyl chain connecting two benzothiazolylidene moieties, enabling extended π-conjugation. This structural motif is common in cyanine dyes and optoelectronic materials .

- 5-Methyl and 3-ethyl groups: These alkyl substituents increase lipophilicity and may stabilize the cationic benzothiazolium core via steric and electronic effects .

- Iodide counterion: Contributes to ionic solubility and contrasts with bromide analogs (e.g., in ), which may exhibit differing crystallinity or biological interactions .

Potential applications include use as a fluorescent probe, photosensitizer, or bioactive agent, leveraging its conjugated system and tunable solubility .

Properties

CAS No. |

37422-04-1 |

|---|---|

Molecular Formula |

C26H29IN2O2S2 |

Molecular Weight |

592.6 g/mol |

IUPAC Name |

3-[2-[(Z)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]propanoic acid;iodide |

InChI |

InChI=1S/C26H28N2O2S2.HI/c1-5-19(15-24-27(6-2)20-13-17(3)7-9-22(20)31-24)16-25-28(12-11-26(29)30)21-14-18(4)8-10-23(21)32-25;/h7-10,13-16H,5-6,11-12H2,1-4H3;1H |

InChI Key |

YPOWWYMDBQEBAD-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C(=C/C1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC.[I-] |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)C)CC.[I-] |

Origin of Product |

United States |

Biological Activity

3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a complex organic compound classified as a benzothiazolium salt. Its unique structure, featuring a benzothiazole core with various functional groups, contributes to its diverse chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₃₃H₃₃N₂S₂I, with a molecular weight of approximately 652.61 g/mol. The compound's structure includes:

- Benzothiazole core : Imparts significant biological activity.

- Carboxylic acid group : Enhances solubility and reactivity.

- Iodide ion : May enhance specificity towards biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi. Studies indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties .

- Antitumor Activity : Compounds within the benzothiazole family have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule dynamics, which is critical for cell division .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .

- Antiviral Properties : Certain benzothiazole derivatives have been identified as inhibitors of viral replication, particularly against HIV and other viral pathogens .

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Binding to Nucleic Acids : It may interact with DNA or RNA, affecting transcription and replication processes.

- Disruption of Cellular Signaling Pathways : By altering signaling cascades, the compound can induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

Several studies have assessed the biological activity of benzothiazole derivatives:

- Cytotoxicity Studies : A series of styryl-benzothiazolone analogs were tested against various cancer cell lines (e.g., A549, MDA-MB-231). One compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity .

- Antimicrobial Screening : Research on related compounds demonstrated minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis, showcasing their potential as antibacterial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethylbenzothiazole | Lacks carboxylic acid group | Moderate antimicrobial activity |

| 6-Methoxybenzothiazole | Contains methoxy group | Antitumor activity |

| Benzothiazole derivatives | Varied substitutions possible | Broad spectrum of activities |

The uniqueness of this compound lies in its complex structure that combines multiple functional groups, enhancing its reactivity and potential biological activity compared to simpler benzothiazole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazolium derivatives:

Key Findings from Comparative Studies

- Electronic Properties : The target compound’s extended conjugation via the but-1-enyl linker likely results in redshifted absorption/emission compared to simpler benzothiazolium salts (e.g., ). The carboxyethyl group may further modulate electron density, enhancing charge transfer efficiency .

- Bioactivity : While demonstrates that benzothiazolium bromides exhibit concentration-dependent plant growth effects, the target compound’s carboxyl group could alter bioavailability or target specificity. For example, carboxylated derivatives may interact with enzymes or receptors via ionic or hydrogen-bonding interactions .

- Synthetic Routes : Similar to , the target compound may be synthesized via condensation reactions between benzothiazolium salts and aldehyde precursors. However, the presence of the carboxyethyl group necessitates protective group strategies to prevent side reactions .

Solubility and Stability

- The iodide counterion in the target compound confers higher solubility in polar aprotic solvents (e.g., DMSO) compared to bromide analogs. However, iodide’s larger ionic radius may reduce crystallinity, complicating purification .

- The 5-chloro-6-methoxy analog () shows reduced solubility due to halogen and methoxy groups, favoring organic solvents like chloroform .

Potential for Functionalization

- Unlike the rigid cyclohexenylidene derivative (), the target compound’s but-1-enyl linker offers flexibility for further derivatization, such as crosslinking or conjugation with biomolecules .

Q & A

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Data Contradiction Analysis

- Example : Discrepancies in melting points (e.g., reported 215–220°C vs. observed 205–210°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.